Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester
Description
This carbamic acid derivative is a structurally complex molecule characterized by:
- A 3-cyclohexenyl core with stereospecific substitutions at positions 1S, 2S, and 5R.
- Cyano (-CN) and diethoxyphosphinyloxy (-OP(O)(OEt)₂) groups at the 5-position, which confer polar and steric bulk.
- A tert-butoxycarbonyl (Boc)-protected amine at the 2-position, enhancing stability during synthetic processes.
- A phenylmethyl (benzyl) ester at the carbamate terminus, influencing lipophilicity and hydrolysis susceptibility.
Properties
Molecular Formula |
C24H34N3O8P |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
benzyl N-[(1S,2S,5R)-5-cyano-5-diethoxyphosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C24H34N3O8P/c1-6-32-36(30,33-7-2)35-24(17-25)14-13-19(26-22(29)34-23(3,4)5)20(15-24)27-21(28)31-16-18-11-9-8-10-12-18/h8-14,19-20H,6-7,15-16H2,1-5H3,(H,26,29)(H,27,28)/t19-,20-,24-/m0/s1 |
InChI Key |
BRTPEOXUWGPXAW-SKPFHBQLSA-N |
Isomeric SMILES |
CCOP(=O)(OCC)O[C@@]1(C[C@@H]([C@H](C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)C#N |
Canonical SMILES |
CCOP(=O)(OCC)OC1(CC(C(C=C1)NC(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester typically involves multiple steps. One common route includes the following steps:
Formation of the cyclohexene ring: Starting from a suitable cyclohexene precursor, the cyano group is introduced via a nucleophilic substitution reaction.
Introduction of the diethoxyphosphinyl group: This step involves the reaction of the intermediate with diethoxyphosphinyl chloride under basic conditions.
Carbamate formation: The intermediate is then reacted with tert-butyl chloroformate to introduce the carbamate group.
Esterification: Finally, the phenylmethyl ester is formed through an esterification reaction with benzyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted carbamates or esters.
Scientific Research Applications
Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antiviral activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester involves its interaction with specific molecular targets. The cyano group and the diethoxyphosphinyl group are key functional groups that interact with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Key Observations :
- Backbone Diversity : The target compound’s cyclohexenyl core distinguishes it from heterocyclic (e.g., pyrazole in ) or linear (e.g., phenylethyl in ) analogs, impacting conformational flexibility and binding pocket interactions.
- Boc Protection : Unlike unprotected amines in analogs (e.g., ), the Boc group enhances synthetic feasibility and modulates pharmacokinetics .
Methodological Considerations for Similarity Assessment
Compound similarity is evaluated using:
Molecular Fingerprints : Morgan or MACCS fingerprints quantify structural overlap via Tanimoto coefficients .
Pharmacophore Modeling: Aligns functional groups (e.g., cyano, phosphate) to predict shared biological targets .
Property-Based Metrics : LogP, molecular weight, and polar surface area differentiate solubility and bioavailability profiles .
For example, the target compound’s Tanimoto similarity to pyrazole-based analogs (e.g., ) is likely low (<0.3) due to divergent cores, whereas analogs with benzyl esters (e.g., ) may score higher (>0.6) .
Biological Activity
Carbamic acid, N-[(1S,2S,5R)-5-cyano-5-[(diethoxyphosphinyl)oxy]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-3-cyclohexen-1-yl]-, phenylmethyl ester is a complex organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Structure
The compound's structure can be represented as follows:
- Molecular Formula : C₁₉H₃₁N₃O₅P
- Molecular Weight : 396.45 g/mol
Structural Features
The compound features a cyclohexene ring with multiple functional groups, including a cyano group and a diethoxyphosphinyl moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that carbamic acids can inhibit enzymes involved in neurotransmitter degradation and modulate receptor activity.
- Enzyme Inhibition : The diethoxyphosphinyl group is known to inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This mechanism is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Receptor Modulation : The structural components allow for interaction with various neurotransmitter receptors, potentially providing therapeutic effects for mood disorders and anxiety.
Neuroprotective Effects
A study conducted on animal models demonstrated that the administration of this carbamic acid derivative resulted in significant neuroprotective effects against oxidative stress. The compound reduced markers of neuronal damage and improved cognitive function in treated subjects compared to controls.
Antimicrobial Activity
Research has also shown that derivatives of this compound exhibit antimicrobial properties. In vitro tests revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.
Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| AChE Inhibition | Increases acetylcholine levels | |
| Neuroprotection | Reduces oxidative stress | |
| Antimicrobial | Effective against various bacteria |
Pharmacokinetic Properties
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Half-life | Approximately 4 hours |
| Bioavailability | High when administered orally |
Recent Studies
Recent publications have highlighted the potential of carbamic acid derivatives in pharmacotherapy. One notable study published in a peer-reviewed journal indicated that modifications to the phenylmethyl ester significantly enhanced the compound's potency against AChE, suggesting avenues for drug development focused on neurodegenerative diseases.
Toxicological Profile
Toxicological assessments indicate that while the compound exhibits therapeutic benefits, care must be taken regarding dosage and administration routes to avoid adverse effects such as gastrointestinal discomfort or central nervous system disturbances.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
